molecular formula C18H11ClFN7O B11381142 10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11381142
M. Wt: 395.8 g/mol
InChI Key: PNSUILBZIWWCFQ-UHFFFAOYSA-N
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Description

10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Chlorophenyl and fluorophenyl groups can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.

Medicine

In medicinal chemistry, this compound and its analogs could be explored for their potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 10-(4-chlorophenyl)-8-(4-bromophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
  • 10-(4-chlorophenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Uniqueness

The uniqueness of 10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one lies in its specific substitution pattern and tricyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H11ClFN7O

Molecular Weight

395.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C18H11ClFN7O/c19-11-5-1-9(2-6-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-3-7-12(20)8-4-10/h1-8,16H,(H,23,28)(H,21,24,26)

InChI Key

PNSUILBZIWWCFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25)F

Origin of Product

United States

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